molecular formula C14H11ClN2 B15046639 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-04-5

1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15046639
CAS No.: 74420-04-5
M. Wt: 242.70 g/mol
InChI Key: XMXQYGXKPXYNAJ-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a benzyl group attached to the nitrogen atom and a chlorine atom at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:

Biological Activity

1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system, with a benzyl group at the 1-position and a chlorine atom at the 4-position of the pyrrolo ring. The molecular formula is C₁₁H₈ClN₃, and its unique structural attributes contribute to its distinct chemical properties and reactivity profiles.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with specific molecular targets within cells. The following sections detail its various biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell growth in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation. It interacts with key enzymes involved in cancer progression, such as SGK-1 kinase, which is implicated in several malignancies .
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against ovarian cancer cells while showing limited toxicity towards normal cardiac cells, indicating a degree of selectivity that is desirable in anticancer therapeutics .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Research has indicated that derivatives of pyrrolopyridine compounds, including this compound, show significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound binds to specific receptors or enzymes within the cell, leading to alterations in cellular signaling pathways. This interaction can result in the modulation of gene expression related to growth and apoptosis .
  • Structural Specificity : The unique substitution pattern on the pyrrolopyridine scaffold enhances its binding affinity to biological targets compared to similar compounds. This specificity contributes to its distinct pharmacological profile .

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesUnique Attributes
3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridineBenzyl group at 3-position; Cl at 4-positionDifferent reactivity due to position of benzyl group
4-Chloro-1H-pyrrolo[2,3-b]pyridineLacks benzyl group; Cl at 4-positionMore reactive due to absence of steric hindrance
1H-Pyrazolo[3,4-b]pyridinePyrazole ring fused with pyridineExhibits different biological activities

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is warranted. Potential studies could focus on:

  • In Vivo Studies : To evaluate the efficacy and safety in animal models.
  • Derivatives Development : Exploring modifications to enhance selectivity and potency against specific targets.

Properties

CAS No.

74420-04-5

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

1-benzyl-4-chloropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11ClN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

XMXQYGXKPXYNAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl

Origin of Product

United States

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